molecular formula C33H49Cl3O2 B14945953 (3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate

(3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate

Cat. No.: B14945953
M. Wt: 584.1 g/mol
InChI Key: BZEKFPUECUTWMF-XBKSYRJISA-N
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Description

(3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate is a complex organic compound. It belongs to the class of sterols, which are a subgroup of steroids. Sterols are essential components of cell membranes in plants, animals, and fungi, and they play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate typically involves multiple steps, starting from simpler steroidal precursors. The process may include:

    Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.

    Esterification: Formation of ester bonds between the hydroxyl groups and the trichlorobutenoate moiety.

    Purification: Techniques such as chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For large-scale production.

    Catalysts: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ester or ether derivatives.

Scientific Research Applications

(3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate has various applications in scientific research, including:

    Chemistry: As a model compound for studying sterol chemistry and reactions.

    Biology: Investigating its role in cell membrane structure and function.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active steroids.

    Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. These may include:

    Cell Membrane Integration: Incorporation into cell membranes, affecting their fluidity and function.

    Enzyme Inhibition: Inhibition of enzymes involved in sterol metabolism.

    Signal Transduction: Modulation of signaling pathways related to steroid hormones.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known sterol with similar structural features.

    Ergosterol: A sterol found in fungi with similar biological roles.

    Sitosterol: A plant sterol with similar chemical properties.

Uniqueness

(3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate is unique due to its specific ester linkage and trichlorobutenoate moiety, which may confer distinct chemical and biological properties compared to other sterols.

Properties

Molecular Formula

C33H49Cl3O2

Molecular Weight

584.1 g/mol

IUPAC Name

[(3S,10R,13R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C33H49Cl3O2/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(38-30(37)19-29(34)31(35)36)14-16-32(23,5)28(25)15-17-33(26,27)6/h8-10,20-22,24-28H,7,11-19H2,1-6H3/b9-8+/t21-,22?,24+,25?,26-,27?,28?,32+,33-/m1/s1

InChI Key

BZEKFPUECUTWMF-XBKSYRJISA-N

Isomeric SMILES

CCC(/C=C/[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C(C)C

Origin of Product

United States

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